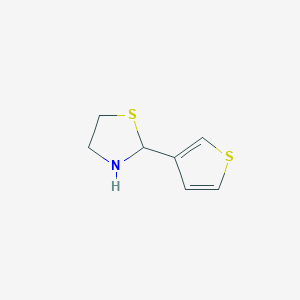

2-(Thiophen-3-yl)-1,3-thiazolidine

Description

Properties

IUPAC Name |

2-thiophen-3-yl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS2/c1-3-9-5-6(1)7-8-2-4-10-7/h1,3,5,7-8H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBYFRWZPWIHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazolidine Derivatives

| Compound | Core Structure | Substituents/Modifications | Key Functional Groups |

|---|---|---|---|

| 2-(Thiophen-3-yl)-1,3-thiazolidine | 1,3-Thiazolidine | Thiophen-3-yl at C2 | Thiophene, saturated S/N ring |

| (Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide | 1,3-Thiazolidine | Nicotinoyl and cyanoimino groups at C2 | Exocyclic double bond, cyano |

| Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate | 1,3-Thiazolidine | Ethyl acetate and cyanoimino groups at C2 | Ester, cyanoimino |

| Moguisteine | 1,3-Thiazolidine | Methoxyphenoxy and malonic acid derivatives | Ester, aryl ether |

| Thiosemicarbazone derivatives (57a, 57b) | Thiosemicarbazone-thiazolidine hybrid | Dimethoxyphenyl and hydrazono groups | Hydrazone, substituted aryl |

Key Observations :

- Substituent Position : The placement of functional groups (e.g., thiophen-3-yl vs. thiophen-2-yl in ) significantly impacts electronic and steric properties. Thiophen-3-yl may offer distinct π-stacking interactions compared to the 2-isomer .

- Hybrid Scaffolds : Thiosemicarbazone-thiazolidine hybrids () combine hydrazone flexibility with thiazolidine rigidity, broadening biological applicability.

Key Observations :

- Reagent Specificity: Sodium acetate in ethanol is a common base for cyclization (), while Knoevenagel reactions are preferred for chalcone hybrids ().

- Purity Challenges: Thiophen-3-yl derivatives may require chromatographic purification due to byproducts (e.g., notes unspecified impurities).

Preparation Methods

Synthesis via Hydrazide Intermediate and Thiocarbonylbisthioglycolic Acid

A well-documented method involves two main steps:

Step 1: Synthesis of 2-(Thiophen-3-yl)acetohydrazide

- Starting from methyl thiophene-2-acetate (5 mmol), an excess of hydrazine hydrate (40 mmol) is added in ethanol (20 mL).

- The mixture is refluxed for 6 hours.

- After cooling, the precipitate is filtered and recrystallized from ethanol to yield the hydrazide intermediate in 74% yield as white crystals.

- Characterization includes IR and ^1H NMR confirming functional groups and thiophene ring integrity.

Step 2: Formation of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide

- The hydrazide (10 mmol) is reacted with thiocarbonylbisthioglycolic acid (10 mmol) in ethanol (5 mL).

- The mixture is refluxed for 8 hours.

- After cooling, the precipitate is filtered, dried, and recrystallized from ethanol.

- The product is obtained as pale-yellow crystals with a 61% yield.

- IR spectroscopy shows characteristic bands for NH, CH, C=O, C=C (thiophene), and C=S groups.

- Molecular formula: C9H8O2N2S3, molecular weight 272 amu.

This method is notable for its straightforward procedure and moderate yields, suitable for producing crystalline derivatives for further study.

Multicomponent and One-Pot Synthesis Approaches

Recent advances in thiazolidine synthesis include multicomponent reactions (MCRs) that combine several reactants in one step, enhancing efficiency and sustainability.

- One-pot condensation of aromatic amines, aldehydes, and mercaptoacetic acid under solvent-free or catalytic conditions (e.g., Bi(SCH2COOH)3, VOSO4) has been reported to yield thiazolidin-4-one derivatives with good yields.

- Ultrasonic irradiation and microwave-assisted synthesis have been employed to accelerate reactions and improve yields.

- Catalysts such as polypropylene glycol (PPG) have been shown to facilitate the formation of thiazolidine rings better than polyethylene glycol (PEG).

- These methods often involve refluxing at temperatures around 70–110°C and purification by column chromatography.

Although these routes focus on thiazolidin-4-one derivatives broadly, the principles apply to the synthesis of thiophene-substituted thiazolidines by selecting appropriate thiophene-containing aldehydes or amines.

Cyclization via Aziridine and Isothiocyanate Intermediates

Another synthetic strategy involves cyclization of tosylaziridines with phenyl isothiocyanate in the presence of Lewis acids (e.g., BF3·OEt2) and phase-transfer catalysts (e.g., TBAHS).

- This method yields 2-iminothiazolidines with high regioselectivity and yields up to 99%.

- Diastereoselective synthesis of 2,3-disubstituted thiazolidines is possible by controlling catalyst amounts and reaction conditions.

- The reaction is typically carried out at low temperatures (0°C) in dichloromethane solvent.

While this method is more specialized, it demonstrates the versatility of thiazolidine ring formation and could be adapted for thiophene-substituted analogs.

Comparative Data Table of Preparation Methods

| Methodology | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazide intermediate + thiocarbonylbisthioglycolic acid | Methyl thiophene-2-acetate, hydrazine hydrate, thiocarbonylbisthioglycolic acid | Reflux in ethanol, 6-8 h | 61-74 | Produces crystalline product, moderate yield |

| Multicomponent one-pot synthesis | Aromatic amine, aldehyde, mercaptoacetic acid, catalysts (Bi(SCH2COOH)3, VOSO4) | Solvent-free or reflux, 70-110°C | 80-92 | Green chemistry, ultrasonic/microwave assisted |

| Aziridine + phenyl isothiocyanate | Tosylaziridines, phenyl isothiocyanate | BF3·OEt2 catalyst, 0°C, CH2Cl2 | Up to 99 | High regio- and diastereoselectivity |

Research Findings and Notes

- The hydrazide route is well-established for producing thiophene-substituted thiazolidines with good purity and crystallinity, enabling detailed structural studies.

- Multicomponent reactions offer greener and more efficient alternatives, with potential for structural diversity by varying amines and aldehydes.

- Catalysts and reaction conditions significantly affect yields and selectivity; for example, PPG outperforms PEG in some syntheses.

- Microwave and ultrasonic irradiation reduce reaction times and energy consumption.

- Cyclization via aziridines provides stereochemical control but may require more specialized reagents and conditions.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(Thiophen-3-yl)-1,3-thiazolidine?

- Methodology :

- Suzuki-Miyaura Cross-Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) to couple thiophene-3-boronic acid with a thiazolidine precursor. Reaction conditions typically involve anhydrous solvents (e.g., THF) and inert atmospheres. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound .

- Multi-Component Reactions : Employ ZnO-nanorods as catalysts in aqueous conditions to facilitate one-pot synthesis from isothiocyanates, aldehydes, and amines. This method avoids toxic solvents and achieves yields >75% .

Q. How can researchers characterize the purity and structure of 2-(Thiophen-3-yl)-1,3-thiazolidine?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., thiophenyl protons at δ 6.8–7.2 ppm) and ¹³C NMR (C-S bonds at δ 120–135 ppm) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 212) and detect fragmentation patterns indicative of thiazolidine-thiophene linkage .

Q. What biological activities are associated with 2-(Thiophen-3-yl)-1,3-thiazolidine derivatives?

- Key Findings :

- Antimicrobial Activity : Derivatives with 4-oxo-5-benzylidene substituents show MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli .

- Antifungal Potential : Modifications at the thiazolidine ring’s exocyclic double bond enhance activity against Candida albicans (IC₅₀: 12–25 µM) .

Advanced Research Questions

Q. What is the mechanism of hydrolysis for 2-(Thiophen-3-yl)-1,3-thiazolidine under varying pH conditions?

- Mechanistic Insights :

- Acidic Conditions (pH < 4) : Hydronium ion-catalyzed ring opening forms an iminium ion intermediate (λmax = 480–525 nm), which hydrolyzes to yield thiophene-3-carbaldehyde and thiourea derivatives. Rate constants (k) increase linearly with [H⁺] .

- Neutral/Alkaline Conditions (pH > 7) : pH-independent ring opening dominates, with a kinetic isotope effect (kH₂O/kD₂O = 2.25) suggesting proton transfer in the rate-determining step .

Q. How can computational methods optimize the design of 2-(Thiophen-3-yl)-1,3-thiazolidine derivatives?

- Strategies :

- DFT Calculations : Model electron density distribution to predict regioselectivity in electrophilic substitution (e.g., nitration at thiophene C4 vs. C2). B3LYP/6-31G(d) basis sets correlate well with experimental data .

- Molecular Docking : Screen derivatives against fungal CYP51 targets to prioritize candidates with strong hydrogen-bonding interactions (e.g., ΔG < −8 kcal/mol) .

Q. How do structural modifications impact the stability of 2-(Thiophen-3-yl)-1,3-thiazolidine in biological systems?

- Key Modifications :

- N-Alkylation : N-Butyl substituents reduce hydrolysis rates by 250-fold compared to N-phenyl derivatives, enhancing metabolic stability .

- Exocyclic Double Bonds : Conjugation with electron-withdrawing groups (e.g., nitro) stabilizes the thiazolidine ring against enzymatic degradation .

Q. What strategies resolve contradictions in reported biological activity data for thiazolidine-thiophene hybrids?

- Approaches :

- Standardized Assays : Control variables like bacterial strain (e.g., ATCC 25923 vs. clinical isolates) and solvent (DMSO concentration ≤1%) to minimize discrepancies .

- Structure-Activity Relationship (SAR) : Compare MIC trends across derivatives with systematic substituent variations (e.g., 4-oxo vs. 2-thioxo groups) to identify pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.